molecular formula C10H13N5O2S B12804096 (2R,5R)-N6-Methyl-9-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)adenine CAS No. 145986-37-4

(2R,5R)-N6-Methyl-9-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)adenine

Cat. No.: B12804096
CAS No.: 145986-37-4
M. Wt: 267.31 g/mol
InChI Key: OMYQVAATEBTUOQ-QUBYGPBYSA-N
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Description

Oxathiolane N6-MeA-alpha is a compound that combines the structural features of oxathiolane and N6-methyladenosine Oxathiolane is a sulfur-containing heterocycle, while N6-methyladenosine is a modified nucleoside found in RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing oxathiolane involves the reaction of chloroacetic acid, vinyl acetate, and sodium thiosulfate in water . This reaction forms the oxathiolane ring through sulfenyl chloride chemistry.

. This approach allows for the stereoselective formation of the desired nucleoside analogue.

Industrial Production Methods

Industrial production of oxathiolane N6-MeA-alpha may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of dynamic kinetic resolution to achieve optically pure intermediates . Additionally, the use of low-cost and widely available starting materials can help reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Oxathiolane N6-MeA-alpha can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides or sulfones back to the corresponding sulfides.

    Substitution: The oxathiolane ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxathiolane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Oxathiolane N6-MeA-alpha has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of oxathiolane N6-MeA-alpha involves its interaction with specific molecular targets and pathways. In the context of RNA modification, N6-methyladenosine plays a crucial role in regulating gene expression by affecting RNA splicing, export, translation, and stability . The oxathiolane ring may enhance the stability and bioavailability of the compound, making it more effective in its biological functions.

Comparison with Similar Compounds

Similar Compounds

    Lamivudine: An antiviral drug that contains an oxathiolane ring and is used to treat HIV and hepatitis B infections.

    Emtricitabine: Another antiviral drug with a similar structure to lamivudine, used in the treatment of HIV.

Uniqueness

Oxathiolane N6-MeA-alpha is unique due to the combination of the oxathiolane ring and the N6-methyladenosine moiety. This dual functionality allows it to participate in a wider range of chemical and biological processes compared to other similar compounds .

Properties

CAS No.

145986-37-4

Molecular Formula

C10H13N5O2S

Molecular Weight

267.31 g/mol

IUPAC Name

[(2R,5S)-2-[6-(methylamino)purin-9-yl]-1,3-oxathiolan-5-yl]methanol

InChI

InChI=1S/C10H13N5O2S/c1-11-8-7-9(13-4-12-8)15(5-14-7)10-17-6(2-16)3-18-10/h4-6,10,16H,2-3H2,1H3,(H,11,12,13)/t6-,10+/m0/s1

InChI Key

OMYQVAATEBTUOQ-QUBYGPBYSA-N

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@@H]3O[C@H](CS3)CO

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3OC(CS3)CO

Origin of Product

United States

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